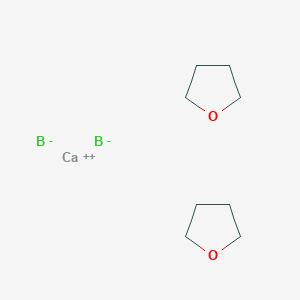

Calcium borohydride bis(tetrahydrofuran)

Description

Contextualization within Complex Hydride Chemistry

Calcium borohydride (B1222165) bis(tetrahydrofuran) is classified as a complex hydride, a group of compounds characterized by a metal cation and an anion containing hydride ions, such as the tetrahydroborate ([BH₄]⁻) anion. sigmaaldrich.comgoogle.com Complex hydrides are a focal point of research due to their high hydrogen content and their potential in energy storage applications. mdpi.com Within this class, calcium borohydride is of particular interest, and its THF adduct is a common commercially available starting material for further research. mdpi.comnih.gov

The synthesis of calcium borohydride often proceeds through a metathesis reaction in THF, directly yielding the Ca(BH₄)₂·2THF adduct. mdpi.com This "wet chemistry" approach is a convenient route to obtaining the compound. mdpi.com The coordination of THF molecules is crucial, as desolvation of Ca(BH₄)₂·2THF at elevated temperatures can lead to different polymorphs of calcium borohydride, such as α-Ca(BH₄)₂ and β-Ca(BH₄)₂. mdpi.comnih.gov The study of these desolvation processes and the resulting structures is an active area of research in the solid-state chemistry of borohydrides. nih.gov

The chemical properties of Calcium borohydride bis(tetrahydrofuran) are summarized in the table below:

| Property | Value |

| CAS Number | 304903-80-8 |

| Linear Formula | Ca(BH₄)₂·2C₄H₈O |

| Molecular Weight | 213.97 |

| Form | Powder |

| Appearance | White to off-white solid |

Table 1: Chemical and Physical Properties of Calcium Borohydride Bis(tetrahydrofuran). sigmaaldrich.comchemicalbook.com

Significance in Contemporary Chemical Synthesis and Materials Science Research

The significance of calcium borohydride bis(tetrahydrofuran) spans both chemical synthesis and materials science. In organic synthesis, it is primarily utilized as a selective reducing agent. sigmaaldrich.com The borohydride anions act as a source of hydride ions, which are fundamental in the reduction of various functional groups. sigmaaldrich.comscbt.com Its ability to facilitate selective reductions makes it a valuable tool in the synthesis of complex molecules.

In the realm of materials science, Ca(BH₄)₂·2THF serves as a precursor for advanced materials. One of the most explored applications is in the field of hydrogen storage. mdpi.com Complex hydrides like calcium borohydride are promising candidates for solid-state hydrogen storage due to their high gravimetric hydrogen densities. mdpi.com Research focuses on enhancing the kinetics of hydrogen release and lowering the dehydrogenation temperature to make these materials practical for fuel cell applications. mdpi.com

Furthermore, calcium borohydride and its THF adduct are investigated for their potential use in energy storage devices beyond hydrogen, such as in calcium-ion batteries. mdpi.com The compound's electrochemical properties and its role in electrolyte solutions are subjects of ongoing research. mdpi.comescholarship.org For instance, it has been studied as an electrolyte salt in THF for electrochemical nitrogen reduction. dtu.dk The compound has also been used as an inhibitor in the synthesis of preceramic polymers, showcasing its versatility in controlling polymerization reactions. researchgate.netpsu.edu The diverse applications of this compound are highlighted by its use in the synthesis of mixed metal borohydrides, which are also explored for hydrogen storage. google.com

The research applications of Calcium borohydride bis(tetrahydrofuran) are detailed in the table below:

| Research Area | Application of Calcium borohydride bis(tetrahydrofuran) |

| Organic Synthesis | Selective reducing agent for functional groups. |

| Materials Science | Precursor for hydrogen storage materials. mdpi.com |

| Electrochemistry | Component of electrolyte solutions for Ca-ion batteries. mdpi.comescholarship.org |

| Polymer Chemistry | Inhibitor in the cross-linking of polysilazanes. psu.edu |

| Inorganic Synthesis | Reactant for the preparation of other borohydride compounds. scbt.comgoogle.com |

Table 2: Research Applications of Calcium Borohydride Bis(tetrahydrofuran).

Structure

3D Structure of Parent

Propriétés

InChI |

InChI=1S/2C4H8O.2B.Ca/c2*1-2-4-5-3-1;;;/h2*1-4H2;;;/q;;2*-1;+2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGJBDVIBKGCRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-].[B-].C1CCOC1.C1CCOC1.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16B2CaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579250 | |

| Record name | Calcium tetrahydroborate--oxolane (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304903-80-8 | |

| Record name | Calcium tetrahydroborate--oxolane (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium borohydride bis(tetrahydrofuran) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Calcium Borohydride Bis Tetrahydrofuran

Metathesis Reaction Pathways

Metathesis, or double displacement, reactions are a cornerstone for the synthesis of calcium borohydride (B1222165), often resulting in the formation of the bis(tetrahydrofuran) adduct when THF is used as the reaction medium. mdpi.com

A prevalent and convenient method for preparing calcium borohydride bis(tetrahydrofuran) involves the reaction of a calcium halide, typically calcium chloride (CaCl₂), with an alkali metal borohydride, such as sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄), in a tetrahydrofuran (B95107) solvent. mdpi.comsigmaaldrich.com The general reaction is a salt metathesis where the formation of an insoluble alkali metal chloride (e.g., NaCl or LiCl) drives the reaction forward, leaving the desired calcium borohydride complex dissolved in the THF.

The reaction can be represented by the following equation: CaCl₂ + 2 NaBH₄ → Ca(BH₄)₂ + 2 NaCl

When conducted in THF, the product is the solvated complex, Ca(BH₄)₂·2THF. mdpi.com This "wet chemistry" approach is widely used and is the basis for the commercially available form of the compound. mdpi.com The resulting THF adduct can be isolated from the reaction mixture after the removal of the precipitated alkali metal chloride byproduct. acs.org

| Reactant 1 | Reactant 2 | Solvent | Product | Byproduct | Reference |

| Calcium chloride (CaCl₂) | Sodium borohydride (NaBH₄) | Tetrahydrofuran (THF) | Calcium borohydride bis(tetrahydrofuran) | Sodium chloride (NaCl) | sigmaaldrich.com, mdpi.com |

| Calcium chloride (CaCl₂) | Lithium borohydride (LiBH₄) | Tetrahydrofuran (THF) | Calcium borohydride bis(tetrahydrofuran) | Lithium chloride (LiCl) | acs.org |

Mechanochemical synthesis, typically employing high-energy ball milling, offers a solvent-free or solvent-reduced alternative for producing calcium borohydride. mdpi.com This technique involves the mechanical grinding of solid reactants, where the energy input from milling induces chemical reactions.

One such approach is the ball milling of calcium chloride (CaCl₂) and sodium borohydride (NaBH₄). sigmaaldrich.com This method can proceed as a solid-state reaction, yielding calcium borohydride and sodium chloride. mdpi.comsigmaaldrich.com The process avoids the use of bulk solvents, which can be advantageous for environmental and cost reasons. When THF is used in smaller quantities during the milling process, it can facilitate the reaction and lead to the formation of the Ca(BH₄)₂·2THF adduct. mdpi.com

Alternative Synthetic Routes

Beyond metathesis, other synthetic strategies have been developed, often targeting the production of unsolvated calcium borohydride, though the principles can be relevant to the formation of its THF complex.

An established, albeit less common due to the hazardous nature of one of the reactants, is the reaction between calcium hydride (CaH₂) and diborane (B8814927) (B₂H₆). mdpi.comsigmaaldrich.comacs.org Diborane is a toxic gas, which makes this method less convenient for large-scale production. acs.org

The reaction proceeds as follows: CaH₂ + B₂H₆ → Ca(BH₄)₂

This reaction can also be carried out with calcium alkoxides (Ca(OR)₂) instead of calcium hydride. mdpi.comsigmaaldrich.com If this synthesis is performed in the presence of THF, the bis(tetrahydrofuran) adduct would be the expected product.

A cost-effective and innovative solid-state synthesis route utilizes naturally occurring calcium borate (B1201080) minerals, such as colemanite (Ca₂B₆O₁₁·5H₂O), as a starting material. mdpi.com In a reported method, anhydrous colemanite was milled with calcium hydride (CaH₂) in a 1:12 molar ratio. mdpi.com This mechanochemical process yielded calcium borohydride with calcium oxide (CaO) as the only byproduct. mdpi.com

The clear economic benefit of this route is the significant reduction in cost compared to methods starting with more expensive borohydride precursors. mdpi.com While this method directly produces the unsolvated Ca(BH₄)₂, subsequent dissolution in THF would yield the bis(tetrahydrofuran) complex.

Factors Influencing Synthesis Yield and Purity

The efficiency and quality of the synthesized calcium borohydride bis(tetrahydrofuran) are dependent on several critical factors.

Reactant Stoichiometry: The molar ratio of the reactants is crucial. For instance, in the metathesis reaction between CaCl₂ and LiBH₄, the ratio can be tuned to influence the reaction pathway. mdpi.com

Catalysts: The kinetics of certain synthesis reactions, particularly solid-state routes, can be significantly enhanced by the addition of catalysts. For example, in the synthesis from CaB₆ and CaH₂, doping with catalysts like titanium chloride (TiCl₃) or ruthenium chloride (RuCl₃) was found to be essential for improving reaction kinetics. google.comnih.gov

Reaction Conditions: Temperature and pressure play a significant role. The synthesis of Ca(BH₄)₂ from a mixture of CaB₆ and CaH₂ requires high pressure (700 bar H₂) and elevated temperatures (400–440 °C). acs.orgnih.gov In wet chemical methods, the reaction temperature can influence reaction rates and the solubility of products and byproducts.

Purity of Reactants and Byproduct Removal: The purity of the final product is heavily influenced by the purity of the starting materials and the efficiency of byproduct removal. In metathesis reactions, the formation of byproducts like LiCl or NaCl can contaminate the final product if not completely separated. acs.org Similarly, in the synthesis from colemanite, CaO is formed as a byproduct. mdpi.com

Solvent and Concentration: In solvent-based syntheses, the choice of solvent is critical. THF not only acts as a solvent but also coordinates with the calcium borohydride to form the stable bis(tetrahydrofuran) adduct. mdpi.com The concentration of the salt in the THF solution can also be a critical factor, influencing the formation of electrochemically active species and the efficiency of related applications. escholarship.org

| Factor | Influence on Synthesis | Example | Reference |

| Catalyst | Enhances reaction kinetics in solid-state synthesis. | TiCl₃ or RuCl₃ used in the reaction of CaB₆ and CaH₂. | google.com, nih.gov |

| Temperature & Pressure | Critical for driving solid-state reactions to completion. | 400-440 °C and 700 bar H₂ for the CaB₆ + CaH₂ route. | acs.org, nih.gov |

| Byproducts | Can contaminate the final product, affecting purity. | LiCl formation in the CaCl₂ + LiBH₄ reaction. | acs.org |

| Reactant Concentration | Affects the formation of active species in solution. | Higher Ca(BH₄)₂ concentration in THF improves electrochemical performance. | escholarship.org |

Industrial Scale Production Considerations

The transition from laboratory-scale synthesis to industrial-scale production of Calcium Borohydride Bis(tetrahydrofuran) (Ca(BH₄)₂·2THF) necessitates careful consideration of various chemical engineering principles to ensure a safe, efficient, and economically viable process. While detailed proprietary industrial processes are not extensively published, key considerations can be inferred from established synthesis routes and general practices in handling air- and moisture-sensitive materials.

The commercially relevant synthesis of Ca(BH₄)₂·2THF is primarily achieved through a metathesis reaction involving calcium chloride (CaCl₂) and sodium borohydride (NaBH₄) in tetrahydrofuran (THF). mdpi.com Another potential, more cost-effective route involves the use of the mineral colemanite. mdpi.com The scale-up of such processes involves challenges related to reaction kinetics, heat and mass transfer, reactor design, and downstream processing.

Reactor Design and Operation:

The production is typically carried out in batch or semi-batch reactors due to the nature of the slurry-based reactions. Key design features and operational parameters include:

Reactor Type: Jacketed glass-lined or stainless steel reactors are suitable to allow for precise temperature control and resistance to the chemicals involved. The choice of material is critical to prevent any reaction with the reactor surface.

Agitation: Efficient agitation is crucial to ensure homogeneity of the slurry, which consists of solid reactants (CaCl₂, NaBH₄) and the liquid solvent (THF). Proper mixing enhances mass transfer between the solid and liquid phases, which is critical for achieving a high reaction rate and yield. The agitator design must be sufficient to keep the solids suspended without causing excessive shear that could alter particle size distribution.

Temperature Control: The reaction is exothermic, and therefore, effective heat removal is a primary safety and process control consideration. The reactor jacket would be connected to a utility system for heating and cooling to maintain the optimal reaction temperature, which influences both the reaction rate and the stability of the product.

Inert Atmosphere: Calcium borohydride and its reactants are highly sensitive to moisture and air. The entire process, from charging the reactants to product isolation, must be conducted under an inert atmosphere, typically nitrogen or argon, to prevent decomposition and the formation of hazardous byproducts.

Reactant Addition: For a semi-batch process, the controlled addition of one reactant to the other can help manage the rate of heat generation. The addition rate is a critical parameter that needs to be optimized during scale-up.

Downstream Processing:

Following the reaction, the separation and purification of the Ca(BH₄)₂·2THF from the reaction mixture are critical steps.

Filtration: The primary byproduct of the metathesis reaction is solid sodium chloride (NaCl), which needs to be separated from the product-containing THF solution. This is typically achieved through filtration. The choice of filtration equipment (e.g., filter press, centrifugal filter) will depend on the scale of production and the particle size of the NaCl. The filtration must also be conducted under an inert atmosphere.

Crystallization and Isolation: The Ca(BH₄)₂·2THF is isolated from the filtrate, typically through crystallization. This can be induced by cooling the solution or by partial removal of the solvent under reduced pressure. The resulting crystalline solid is then collected by filtration.

Drying: The isolated product must be thoroughly dried to remove any residual THF. This is a delicate step as the product is thermally sensitive. Vacuum drying at a controlled temperature is the preferred method to avoid decomposition. The final product is a free-flowing powder. sigmaaldrich.comsigmaaldrich.com

Economic Feasibility and Raw Material Sourcing:

The economic viability of the industrial production of Ca(BH₄)₂·2THF is significantly influenced by the cost of raw materials.

Raw Material Costs: The primary cost drivers are sodium borohydride and high-purity, anhydrous THF. Fluctuations in the price of these key raw materials can significantly impact the final product cost.

Alternative Raw Materials: Research into alternative, more cost-effective raw materials is ongoing. The use of colemanite, a calcium borate mineral, as a boron source has been explored and presents a potentially significant cost reduction compared to using sodium borohydride. mdpi.com One report suggests this could lower the cost from approximately $200 per gram for the commercial version to around $4 per gram.

Solvent Recycling: THF is a significant component of the process, and its efficient recovery and recycling are crucial for improving the economic and environmental profile of the production. Distillation is the common method for THF recovery.

Process Optimization and Control:

Continuous monitoring and control of key process parameters are essential for ensuring consistent product quality and operational safety on an industrial scale.

Process Analytical Technology (PAT): Implementing in-situ monitoring techniques (e.g., FTIR, Raman spectroscopy) can provide real-time information on reactant conversion and product formation, allowing for better process control and optimization.

Kinetic Modeling: As demonstrated in the synthesis of similar compounds like sodium borohydride, developing a mathematical model based on kinetic studies in laboratory-scale reactors can be invaluable for designing and optimizing the industrial-scale process. abo.fiabo.fi

Interactive Data Table: Key Industrial Production Parameters

| Parameter | Consideration | Typical Approach |

| Reactor | Type, Material, Agitation, Temperature Control | Jacketed Glass-Lined/Stainless Steel, Inert Atmosphere, Controlled Reactant Addition |

| Separation | Byproduct Removal (e.g., NaCl) | Inert Atmosphere Filtration |

| Purification | Isolation of Ca(BH₄)₂·2THF | Crystallization (Cooling/Solvent Removal) |

| Drying | Removal of Residual THF | Vacuum Drying at Controlled Temperature |

| Economics | Raw Material Cost, Solvent Recycling | Sourcing of High-Purity Reactants, Distillation of THF |

Structural Elucidation and Coordination Chemistry of Calcium Borohydride Bis Tetrahydrofuran

Molecular and Crystal Structure Analysis

The structural properties of calcium borohydride (B1222165) and its solvates, particularly the bis(tetrahydrofuran) adduct, are foundational to understanding its stability and reactivity. Analysis of its molecular and crystal structure provides insight into the coordination environment of the central calcium atom and the critical role played by the coordinating solvent molecules.

The tetrahydrofuran (B95107) (THF) ligands in Ca(BH₄)₂·2THF are not merely crystallization solvents; they are integral to the molecular structure and play a crucial role in stabilizing the complex and moderating its reactivity. researchgate.netescholarship.org THF is a commonly used solvent for preparing stable and efficient calcium electrolytes, largely due to its favorable interactions with the calcium metal anode. chemrxiv.org

The coordination of THF molecules to the calcium ion helps to stabilize the entire complex. researchgate.net This stabilization is evident when considering that the commercially available form of calcium borohydride is often the THF adduct, which is prepared through metathesis reactions in THF. mdpi.comnih.gov The THF can be removed by heating to yield the solvent-free, phase-pure α-Ca(BH₄)₂. nih.gov This process demonstrates that the THF ligands moderate the compound's properties, making it more stable under ambient conditions.

Furthermore, THF plays a key role in the solution-phase behavior, facilitating the formation of multimeric species which are precursors to electrochemically active ions. escholarship.org Studies comparing Ca(BH₄)₂ in THF with other ethereal solvents like 1,2-dimethoxyethane (B42094) (G1) or bis(2-methoxyethyl) ether (G2) show that the stronger coordination of these glymes leads to the formation of monomeric structures and weakens the crucial Ca²⁺–BH₄⁻ interactions. escholarship.orgmit.edu This highlights the specific and vital role of THF in creating a coordination environment that is essential for applications such as in calcium-ion batteries. mit.edursc.org

Calcium borohydride (Ca(BH₄)₂) is known to exist in several polymorphic forms, with their formation being dependent on temperature and synthesis conditions. researchgate.net The most commonly discussed polymorphs are the α, β, and γ phases. mdpi.com Desolvation of the Ca(BH₄)₂·2THF adduct is one method that can yield a mixture of α- and γ-Ca(BH₄)₂ polymorphs. mdpi.com

The α-phase is the stable form at low temperatures, while the β-phase becomes dominant at higher temperatures, with a transition occurring around 440 K. mdpi.com A metastable γ-phase has also been identified. mdpi.com These polymorphs exhibit distinct crystal structures. The α-phase and its related α'-phase feature a close-packed, diamond-like framework of Ca atoms where the borohydride groups have a T-shaped coordination. mdpi.comarxiv.org In contrast, the β and γ-phases are characterized by a trigonal-planar coordination of the BH₄ group by calcium atoms. arxiv.org

Beyond these atmospheric pressure polymorphs, theoretical calculations have predicted the existence of high-pressure forms. aps.orgaps.org These predicted polymorphs, analogous to TiO₂ structures like baddeleyite, columbite, and cotunnite, are expected to be thermodynamically stable at pressures exceeding 3.6 GPa. aps.orgaps.org

**Table 1: Polymorphic Forms of Calcium Borohydride (Ca(BH₄)₂) **

| Phase | Crystal System | Space Group | Key Structural Features | Citation |

| α-Ca(BH₄)₂ | Orthorhombic | F2dd (or Fddd) | Stable low-temperature phase. Ca²⁺ is octahedrally coordinated by six [BH₄]⁻ groups. | mdpi.comarxiv.org |

| α'-Ca(BH₄)₂ | Tetragonal | I-42d | Forms from a second-order transition of the α-phase at ~495 K. | mdpi.comarxiv.org |

| β-Ca(BH₄)₂ | Tetragonal | P-4 (or P4₂/m) | High-temperature phase, dominant above 440 K. Features trigonal-planar coordination of BH₄. | mdpi.comarxiv.org |

| γ-Ca(BH₄)₂ | Orthorhombic | Pbca | Metastable phase, less stable than the α-phase. Features trigonal-planar coordination of BH₄. | mdpi.comarxiv.org |

| High-Pressure | Varies | Varies | Predicted to be stable above 3.6 GPa (e.g., baddeleyite, columbite structures). | aps.orgaps.org |

Ionic Interactions and Speciation in Solution

The behavior of calcium borohydride in solution, particularly in ether-based solvents like THF, is complex. It involves intricate equilibria between neutral molecules, ionic clusters, and dissociated ions, which collectively define the electrolyte's properties for applications like rechargeable batteries. researchgate.netnih.gov

In THF solutions, calcium borohydride does not simply dissociate into free Ca²⁺ and BH₄⁻ ions. nih.gov Instead, there is a strong tendency for ion-pairing, where the Ca²⁺ cation remains closely associated with one or more BH₄⁻ anions. nih.govresearchgate.net At lower concentrations, the electrolyte is dominated by neutral species, such as Ca(BH₄)₂ monomers and potentially neutral Ca₂(BH₄)₄ dimers. nih.gov This results in low ionic conductivity as approximately 90% of the Ca²⁺ is in a charge-neutral state at a concentration of 0.1 M. nih.gov

The solvent environment and electrolyte composition have a profound influence on the dissociation and speciation of calcium borohydride. mit.edunih.gov Increasing the concentration of Ca(BH₄)₂ in THF is the most direct way to promote the formation of charged ionic clusters like [CaBH₄]⁺ and [Ca(BH₄)₃]⁻. nih.gov This shift in equilibrium away from neutral species leads to a marked increase in ionic conductivity and enhances the rate and efficiency of calcium plating. escholarship.orgnih.gov

The specific nature of the solvent is also critical. The greater polarizability and configurational flexibility of the Ca²⁺ ion (compared to Mg²⁺) in THF facilitates the formation of the multimer intermediates necessary for generating ionic clusters. escholarship.orgrsc.org Modifying the solvent by replacing THF with more strongly coordinating glymes alters the Ca²⁺ coordination environment, weakens the Ca²⁺–BH₄⁻ interactions, and leads to a decrease in electrochemical activity. mit.edu

Table 2: Ionic Speciation of Calcium Borohydride in Tetrahydrofuran (THF) Solution

| Species Type | Chemical Formula | Conditions Favoring Formation | Role in Electrolyte | Citation |

| Neutral Monomer | Ca(BH₄)₂ | Dominant at low concentrations (< 1 M) | Low ionic conductivity; precursor to other species. | nih.gov |

| Neutral Dimer | Ca₂(BH₄)₄ | Intermediate species, especially at higher concentrations. | Precursor to ionic cluster formation via disproportionation. | nih.govresearchgate.net |

| Cationic Cluster | [CaBH₄]⁺ | Higher concentrations (> 1 M) | The proposed primary electroactive species for Ca deposition. | escholarship.orgnih.gov |

| Anionic Cluster | [Ca(BH₄)₃]⁻ | Higher concentrations (> 1 M) | Contributes to overall ionic conductivity. | nih.gov |

Formation of Other Adducts and Solvates

Beyond the well-characterized bis(tetrahydrofuran) adduct, calcium borohydride, Ca(BH₄)₂, demonstrates a rich coordination chemistry, readily forming a variety of other adducts and solvates with different Lewis bases. The nature of these products depends on the solvent, the reactants, and the specific reaction conditions employed. These alternative solvates are significant as they can influence the reactivity, stability, and physical properties of the calcium borohydride core.

The desolvation of the commercially available Ca(BH₄)₂·2THF can lead to the formation of a mono-adduct. For instance, careful heating of the bis(tetrahydrofuran) adduct at 80°C results in the removal of one THF molecule to yield Ca(BH₄)₂·THF. mdpi.com

Calcium borohydride also forms a series of ammine solvates. When pure Ca(BH₄)₂ is exposed to gaseous ammonia (B1221849), it readily absorbs the gas to form Ca(NH₃)ₙ(BH₄)₂. mdpi.com Several stoichiometries have been identified, including those with n = 1, 2, 4, and 6. The hexa-ammine calcium borohydride, Ca(NH₃)₆(BH₄)₂, is initially formed but is unstable and exists in a rapid equilibrium, readily losing ammonia to form the more stable tetra-ammine calcium borohydride, Ca(NH₃)₄(BH₄)₂. mdpi.com

Mixed-metal and mixed-anion adducts have also been synthesized. A notable example is the complex Ca(BH₄)₂·Al(BH₄)₃, which results from the slow reaction (3–4 days) of mixing the unsolvated parent borohydrides. mdpi.com Infrared spectrum analysis supports a postulated ionic structure of [Ca(BH₄)]⁺[Al(BH₄)₄]⁻. Another complex, NH₄Ca(BH₄)₃, can be formed, which upon heating, releases hydrogen and generates a different type of adduct, Ca(BH₄)₂NH₃BH₃. mdpi.com

Furthermore, Ca(BH₄)₂ serves as a precursor for the synthesis of organometallic complexes. The reaction of calcium borohydride with sodium cyclopentadienyl (B1206354) (CpNa) in tetrahydrofuran yields the cyclopentadienyl complex Cp₂Ca(THF)₂. researchgate.net A similar reaction with the methyl-substituted analogue produces (MeCp)₂Ca(THF)₂. researchgate.net The versatility extends to other organic ligands as well; for example, the reaction of Ca(BH₄)₂·2THF with 1-methyl-1,3-dihydro-2H-benzimidazole-2-thione leads to the formation of [BmMeBenz]₂Ca(THF)₂. researchgate.net

Other solvents can also form stable solvates. For example, a complex with diglyme (B29089) (Dg), Ca(B₁₁H₁₄)₂·4Dg, has been described in the literature. mdpi.com The study of these various adducts and solvates is crucial for understanding the fundamental chemistry of calcium borohydride and for tailoring its properties for specific applications, such as in hydrogen storage or as a reducing agent in organic synthesis. mdpi.comlookchem.com

The following table summarizes the formation of various adducts and solvates of calcium borohydride discussed.

| Resulting Adduct/Solvate | Reactants | Key Reaction Conditions | Reference |

| Ca(BH₄)₂·THF | Ca(BH₄)₂·2THF | Desolvation by heating at 80°C | mdpi.com |

| Ca(NH₃)ₙ(BH₄)₂ (n=1, 2, 4, 6) | Ca(BH₄)₂ and gaseous NH₃ | Absorption of ammonia gas | mdpi.com |

| Ca(BH₄)₂·Al(BH₄)₃ | Ca(BH₄)₂ and Al(BH₄)₃ | Mixing of unsolvated borohydrides over 3-4 days | mdpi.com |

| Ca(BH₄)₂NH₃BH₃ | NH₄Ca(BH₄)₃ | Thermal decomposition (heating) | mdpi.com |

| Cp₂Ca(THF)₂ | Ca(BH₄)₂ and CpNa | Reaction in THF solution | researchgate.net |

| (MeCp)₂Ca(THF)₂ | Ca(BH₄)₂ and MeCpNa | Reaction in THF solution | researchgate.net |

| [BmMeBenz]₂Ca(THF)₂ | Ca(BH₄)₂·2THF and 1-methyl-1,3-dihydro-2H-benzimidazole-2-thione | Reaction in solution | researchgate.net |

| Ca(B₁₁H₁₄)₂·4Dg | Not specified | Formation with diglyme (Dg) | mdpi.com |

Reactivity Profiles and Mechanistic Investigations of Calcium Borohydride Bis Tetrahydrofuran

Hydride Transfer Mechanisms

The mechanism by which calcium borohydride (B1222165) bis(tetrahydrofuran) transfers its hydride ions to a substrate is complex and involves various solution-state equilibria. Understanding this process is key to predicting and controlling its reactivity.

The study of kinetic isotope effects (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a bond to an isotopically substituted atom is broken in the rate-determining step of a reaction. wikipedia.orgprinceton.edulibretexts.org In the context of hydride reductions, comparing the reaction rates of a deuterated hydride reagent (k_D) with its non-deuterated counterpart (k_H) can provide significant insight. libretexts.org A primary KIE (a k_H/k_D ratio significantly greater than 1) would suggest that the B-H bond is cleaved during the rate-limiting step. princeton.edu However, specific experimental KIE studies on the hydride transfer from calcium borohydride bis(tetrahydrofuran) in organic reduction reactions are not extensively documented in the surveyed scientific literature.

Computational studies, particularly those using Density Functional Theory (DFT), have provided valuable insights, although they have largely focused on the material's potential for hydrogen storage and as an electrolyte in batteries. researchgate.netmdpi.comfigshare.com These studies have investigated the compound's crystal structure, decomposition pathways, and interactions with solvents like tetrahydrofuran (B95107) (THF). mdpi.com Ab initio molecular dynamics (AIMD) simulations have confirmed that the combination of Ca(BH₄)₂ and THF is favorable for creating a stable electrolyte solution. mdpi.com While not directly focused on organic reduction mechanisms, these computational models are crucial for understanding the nature of the active reducing species in solution.

In THF solution, calcium borohydride does not exist as simple, discrete Ca²⁺ and BH₄⁻ ions. Instead, it forms more complex aggregated and solvated species. Electrochemical and computational studies indicate that the solvation environment significantly influences the active species responsible for its reactivity. escholarship.org

Research suggests the formation of ionic clusters and neutral multimer intermediates. escholarship.org A key proposed electroactive species in THF solution is the cation [CaBH₄]⁺. escholarship.org This species, along with other calcium-borohydride clusters, is believed to be crucial for delivering the hydride to the substrate. The reaction pathway for reductions is therefore not simply a direct attack by a free borohydride anion but a more intricate process mediated by these intermediate coordination complexes. The concentration of the salt in the THF solution has a strong impact on the formation of these associated clusters, which in turn affects the rate and efficiency of the reduction. escholarship.org The precise structure of the transition state involving the substrate and these complex borohydride species remains an area of active investigation.

Selective Reduction Chemistry in Organic Synthesis

Calcium borohydride bis(tetrahydrofuran) is recognized for its utility as a selective reducing agent, capable of targeting specific functional groups while leaving others intact.

A notable application of calcium borohydride bis(tetrahydrofuran) is the chemoselective reduction of α,β-unsaturated lactones. It can effectively reduce the lactone functionality to the corresponding diol without affecting the conjugated carbon-carbon double bond. tandfonline.com This selectivity is particularly valuable in the synthesis of complex natural products.

Table 1: Selective Reduction of an α,β-Unsaturated Lactone

| Substrate | Product | Key Feature | Citation |

|---|

Calcium borohydride is an effective reagent for the reduction of a range of carbonyl compounds, including esters, ketones, and aldehydes. In THF, it readily transforms both aliphatic and aromatic esters into their corresponding primary alcohols. researchgate.net This reactivity is comparable to that of other powerful hydride reagents. The reduction of ketones and aldehydes to secondary and primary alcohols, respectively, also proceeds efficiently.

An interesting aspect of its reactivity is the potential to form aldehydes from aromatic esters. The intermediate borate (B1201080) complexes formed during the reduction can be intercepted and oxidized with aqueous sodium hypochlorite (B82951) (NaOCl) to yield the corresponding aldehyde in good yields. organic-chemistry.org

Table 2: Reduction of Carbonyl Compounds

| Functional Group | Substrate Type | Product | Notes | Citation |

|---|---|---|---|---|

| Ester | Aliphatic & Aromatic | Primary Alcohol | Complete reduction occurs in THF. | researchgate.netorganic-chemistry.org |

| Ester (Aromatic) | Aromatic Ester | Aldehyde | Achieved by treating the intermediate borate with NaOCl. | organic-chemistry.org |

| Ketone | General Ketones | Secondary Alcohol | Standard reduction product. |

The reduction of organic azides to primary amines is a fundamental transformation in organic synthesis. chadsprep.comorganic-chemistry.org However, the use of calcium borohydride bis(tetrahydrofuran) for this purpose is not well-documented in the literature. Instead, a modified, more reactive agent, sulfurated calcium borohydride (Ca(BH₂S₃)₂) , has been shown to be highly effective for this conversion. mdpi.comtandfonline.com This reagent is prepared from the reaction of sodium borohydride, sulfur, and calcium chloride and readily reduces aryl azides to their corresponding amines in high yields when refluxed in THF. tandfonline.com

Notably, sulfurated calcium borohydride exhibits excellent chemoselectivity. It can reduce an azide (B81097) group in the presence of a nitro group without affecting the latter, a selectivity that is often challenging to achieve with other reducing agents. tandfonline.com

Table 3: Reduction of Azides with a Modified Calcium Borohydride Reagent

| Reagent | Substrate | Product | Yield | Key Feature | Citation |

|---|---|---|---|---|---|

| Ca(BH₂S₃)₂ | Aryl Azide | Aryl Amine | High | Effective reduction in refluxing THF. | mdpi.comtandfonline.com |

Applications in Complex Organic Molecule Manipulation

Calcium borohydride bis(tetrahydrofuran), Ca(BH₄)₂·2THF, serves as a versatile reagent in the manipulation of complex organic molecules, primarily demonstrating utility as a selective reducing agent and as an initiator in polymerization reactions. Its reactivity allows for the transformation of functional groups within intricate molecular scaffolds, highlighting its importance in synthetic chemistry.

One of the key applications of Ca(BH₄)₂·2THF is in the ring-opening polymerization (ROP) of polar monomers, such as lactones and lactides. This process transforms cyclic esters into linear polyesters, which are valuable biodegradable polymers. The compound [Ca(BH₄)₂(THF)₂] has been successfully employed as an initiator for the ROP of ε-caprolactone (ε-CL) and L-lactide (L-LA). rsc.org These polymerizations are generally well-controlled and yield α,ω-dihydroxytelechelic polymers, which are polymers with hydroxyl groups at both ends. rsc.org The initiation of the polymerization of ε-caprolactone is believed to occur via the insertion of the monomer into the calcium-borohydride bond. researchgate.net This application is significant for producing biocompatible materials like poly(ε-caprolactone) (PCL) and polylactide (PLA). rsc.org

The performance of Ca(BH₄)₂·2THF as a ROP initiator for ε-caprolactone has been systematically studied. The process is efficient, leading to polymers with controlled molecular weights and relatively low polydispersity, indicating a well-behaved polymerization process. rsc.orgresearchgate.net

Table 1: Ring-Opening Polymerization of ε-Caprolactone and L-Lactide using Calcium Borohydride Initiators This table is interactive. Users can sort columns by clicking on the headers.

| Initiator | Monomer | Polymer | Key Finding | Reference |

|---|---|---|---|---|

| [Ca(BH₄)₂(THF)₂] | ε-Caprolactone | Poly(ε-caprolactone) (PCL) | Produces α,ω-dihydroxytelechelic polymers with good control over polymerization. | rsc.org |

| [Ca(BH₄)₂(THF)₂] | L-Lactide | Polylactide (PLA) | Effective for producing PLA, a key biodegradable polymer. | rsc.org |

| Heteroleptic Ca-borohydrides | ε-Caprolactone | Poly(ε-caprolactone) (PCL) | DFT calculations show Ca complexes are slightly more active than Sr analogues. | rsc.org |

Beyond polymerization, Ca(BH₄)₂·2THF exhibits valuable chemoselectivity in the reduction of functional groups. It can act as a selective reducing agent for the reduction of α,β-unsaturated lactones to the corresponding diols without affecting the conjugated carbon-carbon double bond. sigmaaldrich.com Furthermore, research has shown its effectiveness in the reduction of β-keto esters to their corresponding hydroxy-acids. mdpi.com Aliphatic and aromatic esters can also be fully reduced to their primary alcohols using this reagent. mdpi.com

Reactivity in Inorganic and Organometallic Compound Formation

Calcium borohydride bis(tetrahydrofuran) is a valuable precursor for the synthesis of organometallic calcium cyclopentadienyl (B1206354) (Cp) complexes. These reactions typically proceed via a salt metathesis pathway, where the borohydride groups are displaced by cyclopentadienyl or substituted cyclopentadienyl ligands.

The reaction of Ca(BH₄)₂·2THF with alkali metal cyclopentadienyl reagents, such as sodium cyclopentadienide (B1229720) (NaCp) or potassium pentamethylcyclopentadienide (KCp*), in tetrahydrofuran (THF) affords the corresponding calcium cyclopentadienyl complexes in high yields. rsc.orgacs.org For instance, mixing Ca(BH₄)₂ with NaCp in THF leads to the formation of the dicyclopentadienyl calcium complex, Cp₂Ca(THF)₂. acs.org

Similarly, reacting [Ca(BH₄)₂(THF)₂] with one equivalent of KCp* results in a dimeric, heteroleptic mono-borohydride derivative, [Cp*Ca(BH₄)(THF)n]₂. rsc.org This demonstrates that the stoichiometry of the reactants can be controlled to produce either fully substituted or mixed-ligand complexes. This synthetic route is straightforward and provides convenient access to a range of organometallic calcium compounds. acs.org

Calcium borohydride serves as an effective borohydride transfer agent for the synthesis of actinide metallocene borohydride complexes. This method provides a high-yield, convenient route to these important f-element compounds, avoiding the use of more pyrophoric or less convenient reagents like aluminum borohydride.

Specifically, Ca(BH₄)₂ has been used for the synthesis of bis(pentamethylcyclopentadienyl)actinide bis(borohydride) complexes, (C₅Me₅)₂An(BH₄)₂ (where An = Th, U). The reaction involves treating the corresponding actinide metallocene dichloride, (C₅Me₅)₂AnCl₂, with Ca(BH₄)₂ in a suitable solvent. rsc.org This salt metathesis reaction proceeds cleanly, with the precipitation of calcium chloride (CaCl₂) driving the reaction to completion.

This method led to the first preparative scale synthesis and full characterization of the thorium complex, (C₅Me₅)₂Th(BH₄)₂. rsc.org The uranium analogue, (C₅Me₅)₂U(BH₄)₂, can also be synthesized efficiently using this route. rsc.org The borohydride ligands in these actinide complexes typically coordinate to the metal center in a tridentate (η³) fashion. rsc.org

Table 2: Synthesis of Actinide Metallocene Borohydrides using Ca(BH₄)₂ This table is interactive. Users can sort columns by clicking on the headers.

| Actinide Precursor | Product | An | Key Feature | Reference |

|---|---|---|---|---|

| (C₅Me₅)₂ThCl₂ | (C₅Me₅)₂Th(BH₄)₂ | Th | First high-yield synthesis of this thorium borohydride complex. | rsc.org |

| (C₅Me₅)₂UCl₂ | (C₅Me₅)₂U(BH₄)₂ | U | A simple and efficient tool for preparing uranium metallocene borohydrides. | rsc.org |

Formation of Mixed Metal Borohydrides

Calcium borohydride bis(tetrahydrofuran) is a key starting material for the creation of mixed-cation borohydrides. These heterometallic compounds are of interest for applications such as hydrogen storage. They can be synthesized through either solution-based chemistry or mechanochemical methods.

In solution, Ca(BH₄)₂·2THF can be reacted with other simple metal borohydrides. For example, dissolving calcium borohydride bis(tetrahydrofuran) in diethyl ether and adding a solution of lithium borohydride (LiBH₄) results in the formation of the mixed metal borohydride LiCa(BH₄)₃. mdpi.com By extending this method to include sodium borohydride (NaBH₄), even more complex multimetallic borohydrides like Li₂NaCa(BH₄)₅ can be produced. mdpi.com The driving force for these reactions is the formation of a stable, mixed-cation crystal lattice upon removal of the solvent.

Alternatively, mechanochemical synthesis, such as ball milling, can be employed. Ball milling a mixture of LiBH₄ and Ca(BH₄)₂ can produce the dual-cation borohydride LiCa(BH₄)₃. mdpi.com Another study observed the formation of a mixed-borohydride adduct, LiBH₄·Ca(BH₄)₂·2THF, when mixing LiBH₄ and CaCl₂ in a 3:1 ratio in THF. mdpi.com These methods highlight the utility of Ca(BH₄)₂ as a building block for creating complex, multi-cation borohydride materials. mdpi.com

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance Spectroscopy (¹¹B NMR, Pulsed-Field-Gradient NMR) for Solution-State Dynamics and Speciation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for probing the solution-state behavior of calcium borohydride (B1222165) in THF. It provides insights into the various ionic species present and their dynamic interactions. Recent studies have focused on the speciation in Ca(BH₄)₂/THF electrolytes, which are relevant for calcium-based batteries. acs.org

It is proposed that in THF solution, an equilibrium exists involving neutral Ca(BH₄)₂ monomers, dimers, and various ionic clusters such as [CaBH₄]⁺ and [Ca(BH₄)₃]⁻. escholarship.org The presence and relative populations of these species are critical for the electrolyte's electrochemical performance. acs.org

Pulsed-Field-Gradient (PFG) NMR, a technique that measures the diffusion coefficients of species, has been applied to quantify the populations of these electroactive species. acs.org These measurements, supported by molecular dynamics simulations, confirm that Ca²⁺ exhibits different speciation pathways compared to Mg²⁺ in the same solvent, which is attributed to differences in cation size and coordination flexibility. acs.org The results indicate that even in highly active Ca(BH₄)₂/THF electrolytes, the concentration of the key electroactive ionic clusters is relatively low. acs.org Furthermore, ¹¹B NMR is used to identify the formation of various boron-containing species, such as [B₁₂H₁₂]²⁻, during the thermal decomposition or electrochemical cycling of borohydride-based materials. mdpi.com

X-ray Diffraction Techniques (Powder X-ray Diffraction, Single-Crystal X-ray Diffraction, In-situ Time-Resolved Synchrotron Radiation Powder X-ray Diffraction) for Solid-State Structure and Phase Transitions

X-ray diffraction (XRD) is the definitive method for determining the solid-state structure of crystalline materials. Both single-crystal XRD (SCXRD) and powder XRD (PXRD) have been crucial in characterizing Ca(BH₄)₂·2THF and its derivatives.

The previously unreported crystal structure of Ca(BH₄)₂·2THF was solved using SCXRD. escholarship.org It revealed a polymeric structure where Ca²⁺ cations are bridged by BH₄⁻ anions in an axial arrangement, with THF molecules coordinated radially. escholarship.org This polymeric chain structure contrasts with the monomeric structures observed when THF is replaced by chelating glyme ligands. escholarship.org

The thermal desolvation of Ca(BH₄)₂·2THF is a key process for obtaining solvent-free calcium borohydride, which exists in several polymorphic forms (α, β, α', γ). mdpi.comresearchgate.net The removal of the THF solvent from Ca(BH₄)₂·2THF typically yields mixtures of α- and β-Ca(BH₄)₂. researchgate.netfilinchuk.comresearchgate.net

In-situ time-resolved synchrotron radiation powder X-ray diffraction (SR-PXD) is a particularly powerful technique that allows for the real-time observation of structural changes and phase transitions during heating or gas-solid reactions. mdpi.comrsc.org Studies using this method on samples derived from Ca(BH₄)₂·2THF have elucidated the following transitions:

An irreversible structural phase transition from the α-phase to the α'-phase occurs at approximately 460-495 K. researchgate.netresearchgate.net

A subsequent irreversible transition from the α'-phase to the β-phase takes place, completing around 590 K. researchgate.net

These in-situ studies provide detailed information on the crystal structures, lattice parameters, and temperature-dependent behavior of the different phases of Ca(BH₄)₂ that originate from the THF adduct. researchgate.netfilinchuk.com

| Phase | Space Group | Crystal System | Temperature for Data | Key Feature | Reference |

|---|---|---|---|---|---|

| α-Ca(BH₄)₂ | F2dd | Orthorhombic | Ambient | Initial phase after THF removal | researchgate.netfilinchuk.com |

| α'-Ca(BH₄)₂ | I-42d | Tetragonal | ~495 K | High-temperature polymorph of α | mdpi.comresearchgate.netfilinchuk.com |

| β-Ca(BH₄)₂ | P-4 | Tetragonal | Ambient to High T | Denser, high-temperature stable phase | researchgate.netfilinchuk.com |

| γ-Ca(BH₄)₂ | Pbca | Orthorhombic | Ambient | Metastable phase | mdpi.com |

Electron Microscopy and Spectroscopy (Transmission Electron Microscopy, Cryogenic TEM, X-ray Photoelectron Spectroscopy, Electron Energy Loss Spectroscopy) for Interfacial and Morphological Studies

Electron microscopy and associated spectroscopic techniques are vital for studying the morphology and surface chemistry of materials, particularly at interfaces. In the context of Ca(BH₄)₂·2THF, these methods are often applied to understand its role in electrochemical systems.

When Ca(BH₄)₂/THF is used as an electrolyte for calcium batteries, a solid electrolyte interphase (SEI) forms on the electrode surface. The composition of this SEI is critical to the battery's performance. X-ray Photoelectron Spectroscopy (XPS) is used to analyze the chemical makeup of this layer. mit.edu Studies have shown that the SEI formed on calcium metal in these electrolytes contains borate (B1201080) species and organic C-O species, resulting from the decomposition of the borohydride anion and the THF solvent. mit.edu The relative amounts of these components can be influenced by changing the solvent composition, for example, by adding glymes, which in turn affects the Ca²⁺ coordination and electrochemical stability. mit.edu

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can be used to visualize the morphology of the electrodeposited calcium metal and to analyze its composition using techniques like energy-dispersive X-ray spectroscopy (EDX). escholarship.org These microscopic investigations provide a direct look at the consequences of the electrolyte's properties on the resulting metal deposit.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical data on its thermal stability and decomposition. For Ca(BH₄)₂·2THF, TGA is used to determine the conditions required for solvent removal and the subsequent decomposition of the resulting adduct-free Ca(BH₄)₂.

Heating Ca(BH₄)₂·2THF under vacuum is the standard procedure to prepare adduct-free α-Ca(BH₄)₂. uwo.caresearchgate.net TGA combined with mass spectrometry shows that the release of THF occurs at temperatures below ~480 K. researchgate.net Dehydrogenation, which corresponds to the decomposition of Ca(BH₄)₂, begins at higher temperatures, above 480 K. researchgate.net

Studies on the adduct-free Ca(BH₄)₂ show that it decomposes in two main steps between 620 K and 770 K. kist.re.kr The first step results in the formation of calcium hydride (CaH₂) and an unknown intermediate compound. The final crystalline product after the second step is CaH₂. kist.re.kr The total weight loss is approximately 9.0 wt.%. kist.re.kr

Computational Chemistry and Theoretical Modeling of Calcium Borohydride Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been extensively applied to investigate the fundamental properties of calcium borohydride (B1222165) and its solvates. These studies have been crucial in predicting material stability, understanding decomposition processes, and guiding the rational design of materials for energy storage applications.

DFT calculations have been instrumental in determining the structural and electronic properties of various calcium borohydride polymorphs. First-principles calculations confirm that the α-Ca(BH₄)₂ phase, which can be obtained through the desolvation of Ca(BH₄)₂·2THF, is stable at room temperature. mdpi.com Theoretical investigations of the α-phase (space group F2dd) have predicted a wide electronic band gap, with values reported around 5.54 eV, indicating its nonmetallic, insulating nature. researchgate.netresearchgate.net Other studies have reported a direct band gap of approximately 5.0 eV. researchgate.net The large band gap is consistent with a material suitable for hydrogen storage and as a component in electrolytes. researchgate.net Calculations of elastic coefficients have also confirmed the mechanical stability of the structure at zero pressure. researchgate.netresearchgate.net

Understanding the thermal decomposition of calcium borohydride is critical for its application in hydrogen storage. DFT calculations of free energy have been employed to map out possible decomposition pathways. mdpi.com These studies have challenged initial experimental suggestions and provided new insights. For instance, DFT calculations revealed that a proposed CaB₂H₂ intermediate was energetically highly unfavorable. aps.org

Instead, theoretical studies have predicted the formation of other, more stable intermediate phases. A significant finding from these computational efforts is the prediction of a novel CaB₂H₆ compound as a low-energy intermediate in the decomposition pathway of calcium borohydride. mdpi.comaps.org The reaction pathway involving CaB₂H₆ was found to be nearly equal in energy to another pathway that involves the formation of the CaB₁₂H₁₂ phase, suggesting multiple competing decomposition routes are possible. aps.org

Table 1: Predicted Intermediate Phases in Ca(BH₄)₂ Decomposition

| Intermediate Phase | Predicted Stability | Computational Method | Reference |

|---|---|---|---|

| CaB₂H₂ | Energetically unfavorable | DFT, PEGS | aps.org |

| CaB₂H₆ | Low-energy intermediate | DFT, PEGS | mdpi.comaps.org |

This table is interactive. Click on the headers to sort.

The dehydrogenation enthalpy is a key parameter for hydrogen storage materials, and DFT has been used to evaluate how it can be tailored. For bulk Ca(BH₄)₂, the calculated dehydrogenation enthalpy is relatively high. mdpi.com However, theoretical modeling has shown that nanostructuring is an effective strategy to lower this value. unito.it

Atomistic thin film models of β-Ca(BH₄)₂, simulated using quantum mechanical calculations, predict that reducing the material's size from bulk to the nanoscale leads to a significant decrease in the decomposition enthalpy. unito.itunito.it For thin films with thicknesses in the range of 5 to 20 Å, the dehydrogenation enthalpy is predicted to decrease by as much as 30–35 kJ/mol H₂. mdpi.com More conservative models suggest a decrease of about 5 kJ/mol H₂. unito.itunito.itresearchgate.net These findings corroborate experimental evidence that nanostructured borohydrides have improved properties for energy storage applications. unito.it

For applications in calcium-ion batteries, Ca(BH₄)₂ is typically dissolved in a solvent like THF. DFT calculations, often combined with experimental analysis, have been crucial for understanding the role of the solvent and the nature of the electroactive species. Studies have revealed that the coordination between the Ca²⁺ ion, the BH₄⁻ anions, and the THF solvent molecules is critical. escholarship.orgrsc.org

Computational models indicate that at higher concentrations in THF, Ca(BH₄)₂ tends to form ionic clusters, with the key electroactive species proposed to be the [CaBH₄]⁺ cation. escholarship.orgrsc.org The formation of these clusters, which is facilitated by the configurational flexibility of the Ca²⁺ ion, is believed to enable more efficient delivery of calcium ions to the electrode surface. escholarship.orgrsc.org

Furthermore, theoretical studies have explored how changing the solvent environment affects performance. When THF is partially replaced by glymes, DFT calculations and spectroscopic data show that the glyme molecules displace THF from the Ca²⁺ coordination sphere. mit.edu This change weakens the Ca²⁺–BH₄⁻ interaction, leading to a higher plating overpotential and reduced electrochemical performance. mit.edu These insights highlight the delicate balance of solvent coordination in controlling the reaction barriers for calcium deposition. mit.edu

Ab Initio Molecular Dynamics (AIMD) Simulations for Electrolyte Solution Behavior

Ab initio molecular dynamics (AIMD) simulations, which compute the forces on atoms "on the fly" from electronic structure calculations, provide a powerful tool for studying the dynamic behavior of complex electrolyte solutions. AIMD has been used to assess the stability of calcium-based electrolytes at the electrode interface. amazonaws.comnih.gov

An AIMD study focusing on Ca(BH₄)₂ in various ether- and ester-based solvents confirmed experimental findings that the combination of Ca(BH₄)₂ with THF is particularly favorable for a stable electrolyte solution. mdpi.com Born-Oppenheimer molecular dynamics (BOMD), a form of AIMD, has been used to investigate the decomposition mechanisms of different salts and solvents on a calcium metal surface. amazonaws.comnih.gov These simulations reveal the strong reducing nature of the calcium surface and show how solvents and anions decompose, providing a mechanistic understanding that is essential for designing stable electrolytes for calcium-ion batteries. amazonaws.comnih.gov

Modeling of Solid Electrolyte Interphase (SEI) Formation and Composition

The formation of a stable solid electrolyte interphase (SEI) on the anode is paramount for the reversible operation of calcium batteries. While direct, comprehensive SEI modeling for Ca(BH₄)₂-based systems is an emerging area, computational studies have provided significant insights into the factors governing its composition. arxiv.orgarxiv.org

The interplay between the solvent and the borohydride anion in the electrolyte has a direct impact on the resulting SEI. mit.edu Studies combining experimental analysis with computational modeling have shown that in THF-based electrolytes, the SEI is rich in borate (B1201080) species, which are believed to be beneficial for Ca²⁺ transport. mit.edu However, when THF is replaced by glymes, the coordination environment of the Ca²⁺ ion changes. mit.edu This leads to an SEI with a higher content of organic C–O species and fewer borates, which correlates with poorer electrochemical performance, including higher overpotentials and lower efficiency. mit.edu These findings demonstrate that the SEI's composition is not solely a product of solvent breakdown but is critically mediated by the borohydride anion and its coordination state, a process that can be modeled to predict electrolyte performance. mit.eduresearchgate.net

Applications in Materials Science and Energy Systems

Hydrogen Storage Materials

With a theoretical hydrogen capacity of 11.5 wt%, calcium borohydride (B1222165) is an attractive material for solid-state hydrogen storage. mdpi.comresearchgate.net However, practical applications are hindered by challenges related to its dehydrogenation and rehydrogenation processes. mdpi.comresearchgate.net Research efforts are concentrated on improving its kinetic and thermodynamic properties through various strategies.

The practical use of calcium borohydride for hydrogen storage is limited by its high thermodynamic stability and slow hydrogen exchange kinetics. researchgate.net The dehydrogenation process, the release of hydrogen, typically occurs at elevated temperatures, reported in the range of 350–500 °C, which is still lower than many other light metal borohydrides. mdpi.com The kinetics of this hydrogen release are considered relatively slow, posing a significant challenge for on-board applications in fuel cell vehicles. mdpi.com

The decomposition pathway is complex and not fully understood, potentially proceeding through intermediates such as CaB₁₂H₁₂ or a CaB₂Hₓ compound. researchgate.netresearchgate.net Enhancing the kinetics and lowering the decomposition temperature are primary goals of current research. mdpi.com The rehydrogenation process, the re-absorption of hydrogen to regenerate the material, also presents difficulties, requiring harsh conditions of temperature and pressure.

Nanoconfinement, the infiltration of calcium borohydride into porous scaffold materials, has proven to be an effective strategy for improving its hydrogen storage properties. This approach modifies the thermodynamic and kinetic properties of the material. researchgate.net When confined within activated mesoporous carbon, Ca(BH₄)₂ demonstrates improved reversible hydrogen storage. mdpi.com

Density Functional Theory (DFT) simulations have shown that nanostructuring β-Ca(BH₄)₂ into thin films can significantly reduce the dehydrogenation enthalpy. For films with a thickness in the range of 5–20 Å, the enthalpy reduction can reach 30–35 kJ/mol H₂, making it a more appealing candidate for hydrogen storage. mdpi.com Similarly, confining magnesium borohydride, a related compound, within a metal-organic framework (MOF) has been shown to lower the onset of hydrogen desorption by approximately 150 °C, from 270 °C in the bulk material to as low as 120 °C. nih.gov This demonstrates the profound effect of nanosizing on lowering hydrogen release temperatures.

Table 1: Effect of Nanoconfinement on Dehydrogenation Temperature of Metal Borohydrides

| Material | Confinement Host | Onset Dehydrogenation Temperature (°C) | Temperature Reduction vs. Bulk (°C) |

|---|---|---|---|

| Mg(BH₄)₂ | UiO-67bpy MOF | 120 | ~150 |

| LiBH₄ | Carbon Nanobowls | 225 | 112 |

This table presents data for related borohydrides to illustrate the general effectiveness of the nanoconfinement strategy.

The formation of Reactive Hydride Composites (RHCs) is another promising avenue to improve the thermodynamic properties of calcium borohydride. This involves mixing Ca(BH₄)₂ with other hydrides, such as in the LiBH₄-CaH₂ system, to create new reaction pathways with more favorable thermodynamics. nih.gov

The addition of catalysts can significantly enhance the slow dehydrogenation kinetics. While research on Ca(BH₄)₂ is ongoing, studies on the analogous LiBH₄ system show that catalysts like titanium-based oxides can reduce the peak hydrogen release temperature by as much as 140 °C. mdpi.com For Ca(BH₄)₂, the addition of additives such as Ti(OiPr)₄ has been reported to enhance the kinetics of dehydrogenation and rehydrogenation. mdpi.com Anion substitution, for example by replacing some of the BH₄⁻ ions with I⁻ or Cl⁻, has also been explored to modify the decomposition temperature, although with mixed results. mdpi.com

Electrolytes for Multivalent Ion Batteries

Calcium borohydride bis(tetrahydrofuran) is a benchmark electrolyte in the development of rechargeable calcium batteries. rsc.org These batteries are considered a potential "beyond-lithium-ion" technology due to the high abundance, low cost, and safety of calcium. researchgate.net

A major breakthrough in the field was the demonstration of reversible calcium electrodeposition and stripping at room temperature using a Ca(BH₄)₂/THF electrolyte. rsc.orgescholarship.org This was a significant step forward, as the development of calcium metal batteries had long been frustrated by the lack of suitable electrolytes. rsc.org

Research has shown that the performance of this electrolyte is highly dependent on its concentration. The electrochemical rate and reversibility are far superior at higher concentrations. rsc.orgescholarship.org This is attributed to the formation of associated Ca-BH₄ ionic clusters, which facilitate the delivery of Ca²⁺ to the electrode surface. rsc.org The primary electroactive species responsible for this efficient deposition is proposed to be the CaBH₄⁺ cation. rsc.orgrsc.org Using this electrolyte system, high coulombic efficiencies, a measure of the reversibility of the plating and stripping process, have been achieved.

Table 2: Coulombic Efficiency (CE) of Ca Electrodeposition from Ca(BH₄)₂/THF Electrolyte

| Concentration (M) | Representative Coulombic Efficiency (%) |

|---|---|

| 0.43 | 65 |

| 1.65 | 97 |

Data sourced from cyclic voltammetry measurements. escholarship.org

The success of the Ca(BH₄)₂/THF electrolyte is intrinsically linked to the formation of a stable Solid Electrolyte Interphase (SEI) on the calcium metal anode. acs.org This thin, nanoscopic layer protects the highly reactive calcium metal from continuous parasitic reactions with the electrolyte, while still allowing for the transport of Ca²⁺ ions. acs.org

Detailed characterization has revealed that the SEI is not composed of calcium hydride, as was previously thought. Instead, it is a compositionally and structurally heterogeneous oxide. acs.org The primary component is a nanometric calcium oxide structure, which also contains smaller fractions of calcium borate (B1201080) and carbonate. acs.org This heterogeneous nature is crucial, as it is believed to create favorable pathways for Ca²⁺ transport through what would otherwise be an ionically insulating material. acs.org Both the tetrahydrofuran (B95107) (THF) solvent and the borohydride (BH₄⁻) anion are thought to contribute to the formation of this critical interfacial layer. acs.org

Precursors for Advanced Materials Synthesis

Chemical Vapor Deposition (CVD) Precursors for Calcium-Containing Thin Films

While the use of calcium borohydride bis(tetrahydrofuran) as a precursor in Chemical Vapor Deposition (CVD) for producing calcium-containing thin films is not extensively documented in readily available literature, the broader class of metal borohydrides has been successfully employed for the low-temperature synthesis of various thin films. For example, titanium, zirconium, and hafnium tetrahydroborate complexes have been used as "tailored" precursors to deposit their respective metal diboride thin films at remarkably low temperatures (around 200-250 °C). illinois.edu This approach offers a significant advantage over traditional high-temperature CVD methods. illinois.edu

The general principle of using such precursors lies in their volatility and their ability to decompose cleanly at the substrate surface, leaving behind the desired material. The decomposition of metal borohydride precursors often releases diborane (B8814927) as a byproduct. illinois.edu In the context of Ca(BH₄)₂·2THF, its thermal decomposition would be expected to yield calcium-containing species. The desolvation of the THF adduct occurs at elevated temperatures; for instance, heating to 80 °C can form Ca(BH₄)₂·THF. mdpi.com Further heating leads to the decomposition of the calcium borohydride itself. The specific decomposition pathway and the resulting film composition would depend on various CVD process parameters such as temperature, pressure, and the presence of reactive gases.

Theoretical studies, such as those using atomistic thin film models, have been conducted to understand the decomposition of calcium borohydride, particularly with respect to its application in hydrogen storage. These computational models provide insights into the thermodynamics of decomposition at the nanoscale, which is relevant to the thin film growth process in CVD. mdpi.com The synthesis of upconverting tri-doped calcium fluoride (B91410) (CaF₂) thin films has been demonstrated using metal-organic CVD (MOCVD) with fluorinated metal-organic β-diketonates as precursors, indicating the feasibility of depositing calcium-containing films via CVD, albeit with different precursor chemistry. rsc.org

Role in Polysilazane Synthesis and Molecular Weight Control in Polymeric Structures

Calcium borohydride bis(tetrahydrofuran) plays a crucial role as a reaction inhibitor in the synthesis of modified polysilazanes, enabling precise control over the molecular weight and structure of the final polymer. Polysilazanes are precursors to silicon-based ceramic materials and are also used in coating applications. Their properties are highly dependent on their molecular weight and degree of cross-linking.

In the synthesis of fluorine-modified polysilazanes, for example, a liquid oligosilazane is reacted with a fluorinated alcohol in the presence of a catalyst, such as tetra-n-butylammonium fluoride (TBAF). This catalyst activates Si-H groups, promoting a dehydro-coupling reaction between Si-H and N-H groups, which leads to the formation of new Si-N-Si bonds and an increase in the molecular weight of the polymer. While this catalytic cross-linking is desirable, the reaction can be vigorous and lead to the formation of an insoluble, highly cross-linked gel if not properly controlled.

This is where Ca(BH₄)₂·2THF is utilized. By adding it to the reaction mixture at a specific time, it acts as an inhibitor, effectively terminating the cross-linking process. The proposed mechanism involves the Ca²⁺ ions from the calcium borohydride complex capturing the catalytically active fluoride ions (F⁻) from the TBAF catalyst. This reaction leads to the formation of insoluble calcium fluoride (CaF₂), which precipitates out of the solution, thereby stopping the catalytic cycle.

The ability to halt the reaction at a desired stage allows for the isolation of a solid, yet still soluble, fluorinated polysilazane with a controlled molecular weight. This level of control is critical for producing polymers that are suitable for specific applications, such as dip-coating metal substrates to create protective, hydrophobic, and chemically resistant surfaces. Current time information in Fresno County, US. The termination of the reaction ensures that the resulting polymer remains processable, which would not be the case if the cross-linking were allowed to proceed to completion.

Catalytic Applications of Calcium Borohydride and Its Derivatives

Hydroboration Reactions

Calcium-based catalysts have demonstrated significant activity in the hydroboration of carbonyl compounds, offering an efficient and earth-abundant alternative to precious metal catalysts. researchgate.netccspublishing.org.cn While calcium amide and hydride complexes are often employed as pre-catalysts, borohydride (B1222165) species are frequently implicated as key intermediates in the catalytic cycle. researchgate.neted.ac.ukacs.org

The hydroboration of ketones using calcium catalysts, with pinacolborane (HBpin) as the boron source, has been a subject of detailed study. The catalytic cycle is generally proposed to proceed through a calcium hydride intermediate. researchgate.net For instance, a calcium amide pre-catalyst can react with HBpin to generate the active calcium hydride species. This hydride then adds across the carbonyl C=O bond of the ketone, forming a calcium alkoxide. Subsequent σ-bond metathesis between the calcium alkoxide and another molecule of HBpin releases the boronic ester product and regenerates the calcium hydride, thus completing the catalytic cycle. ed.ac.uk

Research into ligand effects on calcium-catalyzed ketone hydroboration has shown that the choice of ancillary ligand on the calcium center significantly influences catalytic activity. ed.ac.uk While direct catalysis by Ca(BH₄)₂(THF)₂ is not as extensively documented as its derivatives, the fundamental mechanisms established for other calcium pre-catalysts highlight the crucial role of hydride transfer, a process for which calcium borohydride is a prime source. The potential for "hidden" catalysis by borohydride species, formed from the decomposition of reagents like HBpin, is a critical consideration in these systems. ed.ac.ukacs.org

Table 1: Calcium-Catalyzed Hydroboration of Ketones with Pinacolborane This table is representative of typical results in calcium-catalyzed hydroboration and may not directly involve Ca(BH₄)₂(THF)₂ as the initial pre-catalyst, but illustrates the general efficacy of calcium-based systems where borohydride intermediates are relevant.

| Entry | Ketone Substrate | Calcium Pre-catalyst | Catalyst Loading (mol%) | Time (h) | Conversion (%) |

| 1 | Acetophenone | [(BDI)Ca{N(SiMe₃)₂}(THF)] | 5 | 0.5 | >98 |

| 2 | 4'-Methoxyacetophenone | [(BDI)Ca{N(SiMe₃)₂}(THF)] | 5 | 1 | >98 |

| 3 | 4'-Chloroacetophenone | [(BDI)Ca{N(SiMe₃)₂}(THF)] | 5 | 0.5 | >98 |

| 4 | Cyclohexanone | [(BDI)Ca{N(SiMe₃)₂}(THF)] | 5 | 1 | >98 |

Data adapted from studies on calcium-catalyzed ketone hydroboration.

Dehydrocoupling Reactions

Alkaline-earth metal complexes, including those of calcium, are effective catalysts for dehydrocoupling reactions, which form new element-element bonds through the elimination of dihydrogen (H₂). rsc.org These reactions are particularly useful for creating B-N bonds from amines and boranes.

Calcium-based catalysts have been successfully used in the dehydrocoupling of amine-borane adducts and the cross-dehydrocoupling of amines with boranes to form aminoboranes and diaminoboranes. nih.govrsc.org The catalytic activity of alkaline earth metals in these reactions generally follows the order Mg > Ca, which is consistent with the Lewis acidity of the metal centers. rsc.org

A notable example is the stoichiometric reaction between the β-diketiminato calcium amide complex [HC{(CMe)(N{2,6-iPr₂C₆H₃})}₂Ca(NPh₂)(THF)] and 9-BBN, which quantitatively yields the aminoborane (B14716983) Ph₂N-B(C₈H₁₄) and a calcium borohydride complex. nih.gov This demonstrates the thermodynamic favorability of forming calcium borohydride in these systems and supports its potential role within a catalytic regime. nih.gov

Applications in Polymerization Processes

Calcium borohydride bis(tetrahydrofuran), [Ca(BH₄)₂(THF)₂], serves as an effective and versatile pre-catalyst, or initiator, for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (ε-CL) and L-lactide (L-LA). rsc.orgmdpi.com These polymerization reactions produce biodegradable and biocompatible polyesters such as poly(ε-caprolactone) (PCL) and poly(lactide) (PLA), which have significant industrial and medical applications. rsc.org

The compound [Ca(BH₄)₂(THF)₂] itself can initiate polymerization, but its activity is greatly enhanced when converted into heteroleptic mono-borohydride derivatives. rsc.org These active catalysts are synthesized by reacting [Ca(BH₄)₂(THF)₂] with potassium salts of bulky ligands, such as potassium pentamethylcyclopentadienide (KCp) or K{(Me₃SiNPPh₂)₂CH}. rsc.orgmdpi.com This reaction yields dimeric heteroleptic complexes like [CpCa(BH₄)(THF)n]₂ and monomeric complexes such as [{(Me₃SiNPPh₂)₂CH}Ca(BH₄)(THF)₂]. rsc.org

These calcium borohydride derivatives demonstrate good control over the polymerization process, yielding α,ω-dihydroxytelechelic polymers with predictable molecular weights and relatively narrow molecular weight distributions. rsc.org The initiation of the ROP is believed to occur via the insertion of the monomer into the Ca-H bond of the borohydride ligand. Density Functional Theory (DFT) calculations have supported this mechanism, showing that the initiation step is energetically favorable. rsc.org Comparative studies have also revealed that calcium-based initiators are generally more active than their strontium counterparts for the ROP of ε-caprolactone. rsc.org

Table 2: Ring-Opening Polymerization of ε-Caprolactone (ε-CL) and L-Lactide (L-LA) using Calcium Borohydride Initiators

| Entry | Initiator | Monomer | [M]/[I] Ratio | Time | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |

| 1 | [Ca(BH₄)₂(THF)₂] | ε-CL | 200 | 24 h | 66 | 13,300 | 1.48 |

| 2 | [CpCa(BH₄)(THF)n]₂ | ε-CL | 200 | 5 min | 99 | 19,700 | 1.29 |

| 3 | [{(Me₃SiNPPh₂)₂CH}Ca(BH₄)(THF)₂] | ε-CL | 200 | 15 min | 99 | 21,300 | 1.25 |

| 4 | [Ca(BH₄)₂(THF)₂] | L-LA | 200 | 24 h | 21 | 5,800 | 1.35 |

| 5 | [CpCa(BH₄)(THF)n]₂ | L-LA | 200 | 2 h | 99 | 24,100 | 1.21 |

| 6 | [{(Me₃SiNPPh₂)₂CH}Ca(BH₄)(THF)₂] | L-LA | 200 | 2 h | 99 | 25,500 | 1.15 |

Data sourced from Organometallic calcium and strontium borohydrides as initiators for the polymerization of ε-caprolactone and l-lactide. rsc.org Polymerizations conducted in THF at 20°C. [M]/[I] = Monomer to Initiator ratio. Mₙ = Number-average molecular weight. Đ = Polydispersity index.

Emerging Research Directions and Future Outlook

Exploration of Novel Calcium Borohydride (B1222165) Adducts and Derivatives

A significant area of research involves using calcium borohydride bis(tetrahydrofuran) as a precursor to synthesize new, more complex borohydride compounds. These novel derivatives are often targeted for applications in materials science, particularly for hydrogen storage. By reacting calcium borohydride bis(tetrahydrofuran) with other metal borohydrides, researchers can create mixed-cation borohydrides with tailored properties.

For instance, the reaction of calcium borohydride bis(tetrahydrofuran) with lithium borohydride or a combination of lithium and sodium borohydrides leads to the formation of mixed metal borohydride complexes. google.com These new compounds, such as LiCa(BH₄)₃ and Li₂NaCa(BH₄)₅, are investigated for their potential to store hydrogen at high densities. google.com The synthesis of these derivatives showcases a strategy for tuning the thermodynamic and kinetic properties of borohydride materials. google.com Another example is its use as a reactant in the preparation of calcium tetradecahydroundecaborate, which can then be used to synthesize other salts containing nido-borate anions. sigmaaldrich.comscbt.com

Table 1: Synthesis of Mixed Metal Borohydride Derivatives

| Precursor | Reactant(s) | Resulting Derivative | Potential Application | Reference |

|---|---|---|---|---|

| Calcium borohydride bis(tetrahydrofuran) | Lithium borohydride | LiCa(BH₄)₃ | Hydrogen Storage | google.com |

| Calcium borohydride bis(tetrahydrofuran) | Lithium borohydride, Sodium borohydride | Li₂NaCa(BH₄)₅ | Hydrogen Storage | google.com |

| Calcium borohydride bis(tetrahydrofuran) | - | Calcium tetradecahydroundecaborate | Synthesis of nido-borate salts | sigmaaldrich.comscbt.com |

Rational Design of Enhanced Reactivity and Selectivity for Targeted Synthesis